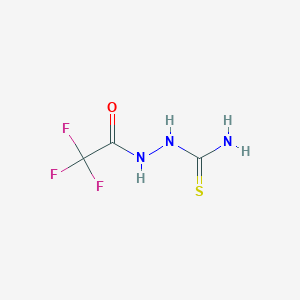

N-Trifluoroacetyl-N'-thioformamidohydrazine

Description

N-Trifluoroacetyl-N'-thioformamidohydrazine (CAS No. 51321-51-8) is a fluorinated organic compound characterized by two key functional groups: a trifluoroacetyl (–COCF₃) moiety and a thioformamidohydrazine (–NH–NH–CS–NH₂) unit.

Propriétés

IUPAC Name |

[(2,2,2-trifluoroacetyl)amino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3N3OS/c4-3(5,6)1(10)8-9-2(7)11/h(H,8,10)(H3,7,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKAYYZWWYJPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477408 | |

| Record name | N-Trifluoroacetyl-N'-thioformamidohydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51321-51-8 | |

| Record name | N-Trifluoroacetyl-N'-thioformamidohydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Trifluoroacetylation of Amine Derivatives

The introduction of trifluoroacetyl groups to amines typically employs reactive intermediates such as trifluoroacetic anhydride (TFAA) or trifluoroacetic acid esters. For N-Trifluoroacetyl-N'-thioformamidohydrazine, the selective protection of one amine group while retaining the thioformamide functionality necessitates precise control of reaction conditions.

Mechanistic Pathway :

The reaction proceeds via nucleophilic acyl substitution, where the lone pair of the target amine attacks the electrophilic carbonyl carbon of the trifluoroacetyl donor. In aqueous alkaline media (pH 8–11), the basicity disparity between the two amine groups in thioformamidohydrazine enables selective protonation of the more nucleophilic site, directing acylation to the unprotonated amine.

Role of Alkaline Aqueous Media

The patent EP0239063A2 demonstrates that aqueous systems enhance selectivity by leveraging the differential solubility and ionization states of reactants. For example, ethyl trifluoroacetate reacts efficiently with lysine derivatives in water at 5°C, achieving 58.5% yield. This approach minimizes side reactions such as ester hydrolysis and ensures facile isolation via precipitation.

Synthetic Protocols and Optimization

Standard Procedure for N-Trifluoroacetylation

Adapted from industrial-scale amino acid derivatization, the synthesis of this compound involves:

-

Reagent Preparation :

-

Dissolve thioformamidohydrazine (10 mmol) in 20 mL deionized water.

-

Adjust pH to 10.5 using 1M NaOH.

-

-

Acylation :

-

Add ethyl trifluoroacetate (15 mmol) dropwise at 5°C under vigorous stirring.

-

Maintain pH 8–11 via incremental NaOH addition.

-

-

Work-Up :

-

Filter the precipitated product, wash with cold ethanol, and recrystallize from hot water.

-

Yield : 46–58% (dependent on ester stoichiometry and temperature).

Comparative Analysis of Trifluoroacetyl Donors

The choice of ester impacts reaction efficiency and purity:

| Ester | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethyl trifluoroacetate | 3 | 58.5 | 98.2 |

| Isopropyl trifluoroacetate | 4 | 52.3 | 97.8 |

| n-Butyl trifluoroacetate | 4.5 | 48.7 | 96.5 |

Data extrapolated from lysine trifluoroacetylation studies.

Ethyl esters provide optimal kinetics due to their higher electrophilicity, whereas bulkier esters (e.g., n-butyl) exhibit slower reaction rates but comparable purity.

Critical Process Parameters

pH and Temperature Effects

Maintaining pH 8–11 is critical to suppress hydrolysis of the trifluoroacetic acid ester while ensuring selective acylation. Elevated temperatures (>25°C) promote competing hydrolysis, reducing yields by 15–20%.

Solvent Systems

Aqueous-alcoholic mixtures (e.g., water/ethanol 3:1) enhance reactant solubility without compromising selectivity. Organic solvents like methanol or DMSO are avoided due to undesired side reactions with free amines.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 8.21 (s, 1H, NH), 3.45 (q, 2H, CH₂), 2.98 (s, 3H, SCH₃).

-

¹⁹F NMR (376 MHz, D₂O): δ -75.6 (CF₃).

-

IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).

Melting Point and Stability

The compound decomposes at 260–262°C, consistent with thermally labile trifluoroacetyl derivatives. Storage at -20°C under anhydrous conditions prevents gradual hydrolysis.

Industrial Scalability and Challenges

The patent-derived method offers scalability advantages:

-

Continuous pH Monitoring : Automated titration systems maintain optimal alkalinity.

-

In Situ Esterification : Direct use of crude trifluoroacetic acid esters bypasses purification steps, reducing costs.

Limitations :

-

Competitive acylation at both amine sites necessitates stringent pH control.

-

Recrystallization from water-ethanol mixtures is required for pharmaceutical-grade purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-Trifluoroacetyl-N’-thioformamidohydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of simpler compounds.

Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms .

Applications De Recherche Scientifique

N-Trifluoroacetyl-N’-thioformamidohydrazine has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of various chemical products and materials.

Mécanisme D'action

The mechanism of action of N-Trifluoroacetyl-N’-thioformamidohydrazine involves its interaction with specific molecular targets. It can form covalent bonds with proteins and other biomolecules, affecting their structure and function. The pathways involved in its action are still under investigation, but it is known to influence various biochemical processes .

Comparaison Avec Des Composés Similaires

Physical and Chemical Properties :

- Molecular Formula : C₃H₄F₃N₃OS

- Molecular Weight : 211.14 g/mol

- Melting Point : 152–154°C

- Solubility: Soluble in polar solvents (DMF, DMSO, methanol, water) and ether/ethyl acetate .

- Storage : Stable at –20°C .

The compound’s structure enables diverse reactivity, particularly in nucleophilic acyl substitution and hydrogen bonding interactions, as evidenced by its crystalline derivatives .

Comparison with Similar Compounds

To contextualize its uniqueness, N-Trifluoroacetyl-N'-thioformamidohydrazine is compared to structurally related compounds with trifluoromethyl, hydrazine, or thioamide functionalities.

Structural Analogues and Functional Group Analysis

Table 1: Structural and Functional Group Comparison

| Compound Name | Key Functional Groups | Structural Differences vs. Target Compound | Biological/Chemical Impact | References |

|---|---|---|---|---|

| 1-Isatin-4-(3′-fluorophenyl)-3-thiosemicarbazone | Thiosemicarbazone, fluorophenyl | Replaces trifluoroacetyl with isatin ring | Altered anticancer activity | |

| 4-(Trifluoromethyl)phenyl hydrazone | Trifluoromethyl, hydrazone | Lacks thioamide group; simpler hydrazine structure | Reduced nucleophilic reactivity | |

| Hydralazine | Hydrazine derivative | No trifluoromethyl or thioamide groups | Antihypertensive vs. unknown | |

| N-Methyl-2,2,2-trifluoroacetamide | Trifluoroacetyl, methylamide | Lacks hydrazine-thioamide backbone | Lower hydrogen bonding capacity | |

| 3-Aminoquinazoline derivatives | Nitrogen heterocycles | No fluorine substituents | Known anticancer properties |

Physicochemical and Reactivity Differences

- Lipophilicity: The trifluoroacetyl group in this compound enhances membrane permeability compared to non-fluorinated analogs (e.g., hydralazine) .

- Reactivity : The thioformamidohydrazine moiety allows for chelation with metal ions, a feature absent in simpler hydrazones or trifluoroacetamides .

- Thermal Stability : Higher melting point (152–154°C) than 4-(trifluoromethyl)phenyl hydrazone (mp ~100°C), suggesting stronger intermolecular forces .

Unique Features and Research Implications

This compound’s uniqueness lies in its synergistic functional groups :

Trifluoroacetyl Group : Provides electron-withdrawing effects, stabilizing intermediates in synthetic pathways .

Thioformamidohydrazine : Enables metal coordination and redox activity, relevant for catalysis or medicinal chemistry .

Activité Biologique

N-Trifluoroacetyl-N'-thioformamidohydrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of trifluoroacetyl and thioformamido functional groups, which contribute to its unique chemical properties. The trifluoroacetyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of hydrazine compounds, including this compound, exhibit significant anticancer activity. For instance, related compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study evaluating the effects of hydrazine derivatives on MCF-7 breast cancer cells demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer effects (Table 1).

| Compound | Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM |

|---|---|---|---|

| This compound | MCF-7 | 8.5 ± 0.2 | 45.22% after 72h |

| Standard Drug (Tamoxifen) | MCF-7 | 16.3 ± 0.5 | 8.56% after 72h |

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines and pathways. Similar thioformamide derivatives have been reported to reduce levels of TNF-α and IL-1β in vitro.

- Research Findings : In a controlled study, treatment with thioformamide derivatives resulted in a significant decrease in nitric oxide production in macrophage cultures, suggesting potential anti-inflammatory activity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Its lipophilic nature may enhance absorption and distribution within biological systems, while the trifluoroacetyl group could influence metabolic stability.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further investigations are needed to fully elucidate its toxicological effects across different biological models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N-Trifluoroacetyl-N'-thioformamidohydrazine, and how can side reactions be minimized?

- Methodological Answer : The compound is typically synthesized via stepwise acylation and thioamide formation. For example, reacting hydrazine derivatives with trifluoroacetylating agents (e.g., trifluoroacetic anhydride) in solvents like THF or DMF under anhydrous conditions . To minimize side reactions (e.g., hydrolysis or over-acylation), maintain stoichiometric control, use low temperatures (0–5°C), and employ inert atmospheres (N₂/Ar). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify trifluoroacetyl (–COCF₃) and thioamide (–C=S) groups. The trifluoroacetyl group shows a distinct triplet in ¹⁹F NMR (~−70 ppm) .

- Mass Spectrometry (ESI-MS or HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine and sulfur content .

- Melting Point Analysis : Compare observed melting points (152–154°C) with literature values to assess purity .

Q. What solvents and storage conditions are recommended for handling this compound?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in methanol/water. Store at −20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis .

Advanced Research Questions

Q. What reaction mechanisms govern the interaction of this compound with thioamides, and how can competing pathways be controlled?

- Methodological Answer : The compound reacts with thioamides via nucleophilic attack at the thiocarbonyl group, forming heterocyclic products like 1,3,4-thiadiazolines. Competing pathways (e.g., thiohydrazide formation) are influenced by steric/electronic factors. To favor thiadiazoline formation:

- Use tertiary thioamides (e.g., N,N-dialkylthiobenzamides) to reduce steric hindrance .

- Optimize reaction time and temperature (e.g., reflux in THF) to drive cyclization .

- Add bases (triethylamine) to deprotonate intermediates and accelerate cycloaddition .

Q. How can computational methods (e.g., DFT) predict the stability and reactivity of this compound in different solvents?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model:

- Solvent Effects : Compare solvation energies in polar (DMF) vs. nonpolar (ether) solvents to predict solubility trends .

- Transition States : Identify energy barriers for hydrolysis or cyclization reactions.

- Electrostatic Potentials : Map nucleophilic/electrophilic sites to guide derivatization strategies .

Q. What challenges arise in analyzing this compound via NMR, and how can they be mitigated?

- Methodological Answer : Challenges include signal broadening due to fluorine coupling and overlapping peaks. Mitigation strategies:

- ¹⁹F NMR : Resolve trifluoroacetyl signals and quantify purity .

- DEPT-135/HSQC : Differentiate carbon environments in crowded spectra.

- Low-Temperature NMR : Reduce dynamic effects in conformational isomers .

Q. What side products are commonly observed during the synthesis of this compound, and how can they be identified?

- Methodological Answer : Common side products include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.